ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound characterized by:
- Core structure: A 14-membered tricyclic system (1,7,9-triazatricyclo[8.4.0.0³,⁸]) with fused pyridine-like and imino-oxo functionalities.
- Substituents: A 2-phenylethyl group at position 5. A furan-2-carbonylimino group at position 4. An ethyl ester at position 3.
- Key properties: The compound’s rigidity, electronic profile, and lipophilicity are influenced by its tricyclic core and substituents.
Properties
IUPAC Name |
ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O5/c1-2-35-27(34)20-17-19-23(28-22-12-6-7-14-30(22)26(19)33)31(15-13-18-9-4-3-5-10-18)24(20)29-25(32)21-11-8-16-36-21/h3-12,14,16-17H,2,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTIOHPKCHGOTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CO4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
- Formation of the furan ring through cyclization reactions.
- Introduction of the triazatricyclo framework via multi-step organic synthesis.
- Functionalization of the compound with the phenylethyl group and other substituents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale production.
- Purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation of the furan ring may yield furanones.
- Reduction of carbonyl groups may yield alcohols.
- Substitution reactions may yield various substituted derivatives.
Scientific Research Applications
Ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with DNA/RNA: Modulating gene expression and protein synthesis.
Affect cell membranes: Altering membrane permeability and cell signaling.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituents at positions 6 and 7, leading to variations in molecular weight, lipophilicity (XLogP3), and solubility. Key analogs include:
*Estimated based on structural similarity to ; †Predicted based on cyclohexyl analog’s XLogP3 (3.3) and phenylethyl’s higher lipophilicity; ‡Estimated from acetylimino group’s contribution.
Key Observations :
Structural and Conformational Analysis
- Ring Puckering : The tricyclic core’s puckering (analyzed via Cremer-Pople parameters ) influences molecular shape and interaction with targets.
- Hydrogen Bonding: The imino-oxo group participates in hydrogen bonds, with patterns analyzed via graph set theory (e.g., Etter’s formalism ). Substituents like 3-fluorobenzoyl may disrupt these interactions compared to furan-2-carbonylimino .
Biological Activity
Ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure that suggests potential biological activity. This article reviews the biological activity of this compound based on available research findings, including its pharmacological interactions and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H23N5O3, with a molecular weight of 369.4 g/mol. The structure features multiple functional groups, including an imino group and various alkyl substituents that enhance its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O3 |
| Molecular Weight | 369.4 g/mol |
| Functional Groups | Imino, Carboxylate |
| Structural Framework | Triazatricyclo |
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its ability to interact with various biological targets through mechanisms such as:
- Hydrogen Bonding : The presence of functional groups allows the compound to form hydrogen bonds with target biomolecules.
- Hydrophobic Interactions : The hydrophobic regions of the molecule facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
These interactions can modulate biological pathways relevant to pharmacological effects.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that compounds similar to ethyl 6-(furan-2-carbonylimino) exhibit significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation pathways.
- Antimicrobial Properties : Research indicated that derivatives of this compound possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific mechanism involves disruption of bacterial cell wall synthesis.
- Enzyme Inhibition : Investigations into enzyme interactions revealed that this compound can act as an inhibitor for certain kinases involved in cancer progression, suggesting its potential as a therapeutic agent in targeted cancer therapies.
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals differences in biological activity based on variations in their substituents and functional groups:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-(furan-2-carbonylimino)-11-methyl | Contains furan moiety | Different substituents affecting activity |
| Ethyl 7-cyclohexyl-6-(furan-2-carbonylimino) | Cyclohexyl group present | Variance in biological activity |
| Ethyl 6-(3-methoxybenzoyl)imino | Methoxybenzoyl group | Potentially different pharmacological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
